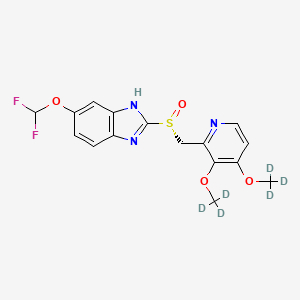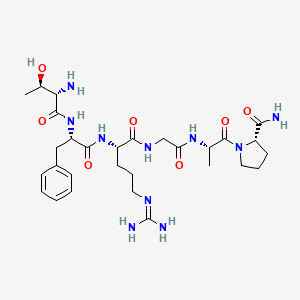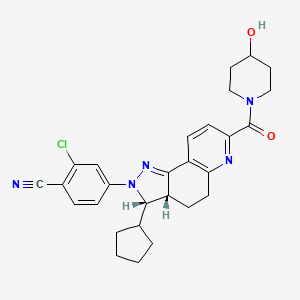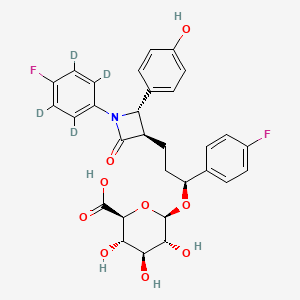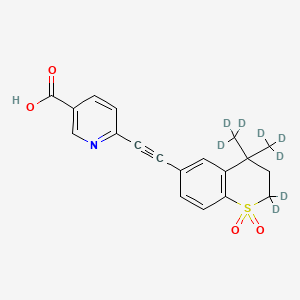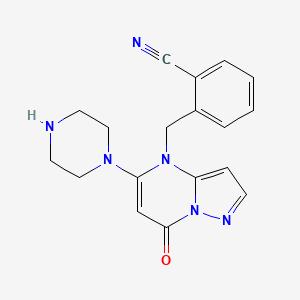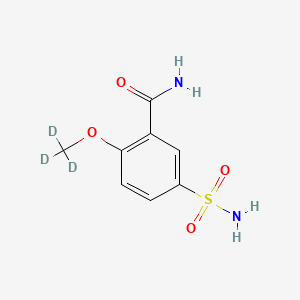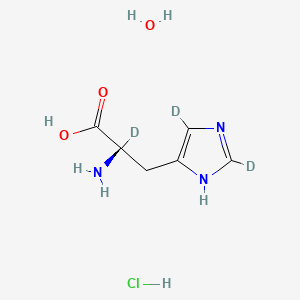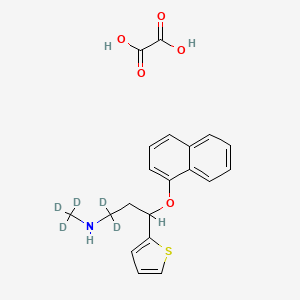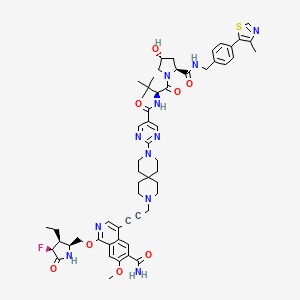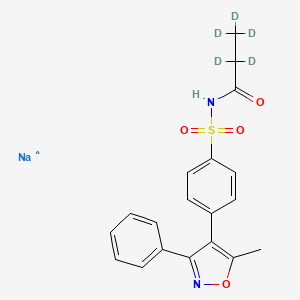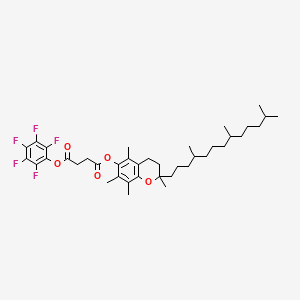
Ves-pofp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VES-POFP is a polyethylene glycol (PEG)-based PROTAC linker used in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are a class of molecules that induce the degradation of specific proteins by utilizing the ubiquitin-proteasome system .
Preparation Methods
VES-POFP is synthesized through a series of chemical reactions involving the coupling of PEG chains with specific functional groups. The synthetic route typically involves the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups, followed by the addition of amine-containing compounds to form the desired PEG-based linker . Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
VES-POFP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify the linker, making it more suitable for specific applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
VES-POFP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs to study protein degradation pathways.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Utilized in drug discovery and development to create targeted therapies for diseases such as cancer.
Mechanism of Action
VES-POFP functions as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This dual-ligand structure allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific E3 ligases that recognize the target protein.
Comparison with Similar Compounds
VES-POFP is unique among PROTAC linkers due to its PEG-based structure, which provides flexibility and solubility advantages. Similar compounds include other PROTAC linkers such as:
PEG-based linkers: Similar to this compound, these linkers offer flexibility and solubility.
Alkyl-chain linkers: Provide rigidity and are used in applications where a more stable linker is required.
Alkyl/ether linkers: Combine properties of both alkyl and ether groups to offer a balance of flexibility and stability.
Each type of linker has its own advantages and is chosen based on the specific requirements of the PROTAC being synthesized.
Properties
Molecular Formula |
C39H53F5O5 |
|---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
4-O-(2,3,4,5,6-pentafluorophenyl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate |
InChI |
InChI=1S/C39H53F5O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-39(8)21-19-28-27(7)36(25(5)26(6)37(28)49-39)47-29(45)17-18-30(46)48-38-34(43)32(41)31(40)33(42)35(38)44/h22-24H,9-21H2,1-8H3 |
InChI Key |
XPAGHZQBPKWIGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
